molecular formula C22H24N2O3 B5903936 N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide

N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide

Cat. No. B5903936
M. Wt: 364.4 g/mol
InChI Key: ONJWIRQKCCRAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide, commonly known as DMHF, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMHF is a biphenylcarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In

Scientific Research Applications

DMHF has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that DMHF exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

DMHF exerts its biochemical and physiological effects through a variety of mechanisms. Studies have shown that DMHF inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the expression of anti-inflammatory cytokines, such as IL-10. DMHF has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, DMHF has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
DMHF exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Studies have also shown that DMHF exhibits hepatoprotective effects, making it a potential treatment for liver diseases.

Advantages and Limitations for Lab Experiments

DMHF has several advantages for lab experiments, including its stability and solubility in water and organic solvents. DMHF is also relatively easy to synthesize, making it readily available for research purposes. However, DMHF has several limitations for lab experiments, including its potential toxicity and limited bioavailability.

Future Directions

There are several future directions for research on DMHF. One area of interest is the development of DMHF as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of DMHF as a potential anticancer agent. Additionally, further research is needed to explore the potential hepatoprotective effects of DMHF and its potential applications in the treatment of liver diseases.

Synthesis Methods

DMHF can be synthesized using a multistep process that involves the reaction of 5-methyl-2-furan carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylaminoethanol to form the corresponding amide. Finally, the amide is reacted with 4'-hydroxybiphenyl-3-carboxylic acid to yield DMHF.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-7-12-21(27-15)20(24(2)3)14-23-22(26)18-6-4-5-17(13-18)16-8-10-19(25)11-9-16/h4-13,20,25H,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJWIRQKCCRAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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